![molecular formula C8H7NO3S B14151061 Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate CAS No. 88761-20-0](/img/structure/B14151061.png)
Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate is a chemical compound with a complex structure that includes a benzoate group and a sulfanylidene amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate can be achieved through several synthetic routes. One common method involves the reaction of methyl 4-aminobenzoate with a suitable sulfanylidene reagent under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions where the sulfanylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Methyl 4-aminobenzoate
- 4-Methyl-N-(oxo-lambda~4~-sulfanylidene)benzamide
- Benzoic acid derivatives
Uniqueness
Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88761-20-0 |
|---|---|
Formule moléculaire |
C8H7NO3S |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
methyl 4-(sulfinylamino)benzoate |
InChI |
InChI=1S/C8H7NO3S/c1-12-8(10)6-2-4-7(5-3-6)9-13-11/h2-5H,1H3 |
Clé InChI |
KWNQDVRPFDWIEO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)N=S=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


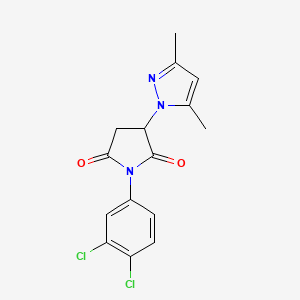
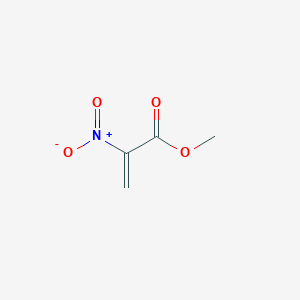

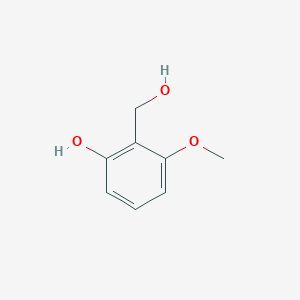
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)

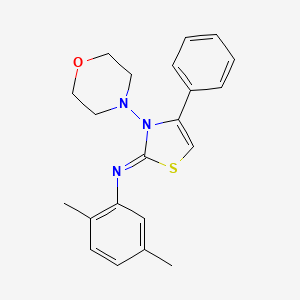
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
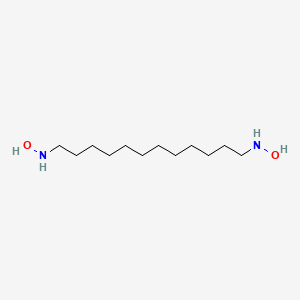


![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
